Methyl 2-hydroxy-5-nitrobenzoate

Organic Synthesis Process Chemistry Regioselective Nitration

Using generic 'nitrosalicylate' often leads to failed syntheses due to divergent reactivity between isomers. Methyl 2-hydroxy-5-nitrobenzoate solves this with documented 5.4-fold regioselectivity advantage in nitration, enabling precise 5-position incorporation without costly separation. Key advantages: - 5.4x regioselectivity vs. 3-nitro isomer for efficient pharma intermediate synthesis. - Stronger Mo(VI) complexation for selective ligand design. - Soluble in chloroform, DCM, methanol for non-aqueous reactions. - Weaker Cr(III) binding for metal speciation studies.

Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
CAS No. 17302-46-4
Cat. No. B045954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-5-nitrobenzoate
CAS17302-46-4
Synonyms2-Hydroxy-5-nitrobenzoic Acid Methyl Ester;  Methyl 2-Hydroxy-5-nitrobenzoate;  Methyl 5-Nitro-2-hydroxybenzoate;  Methyl 5-Nitrosalicylate
Molecular FormulaC8H7NO5
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O
InChIInChI=1S/C8H7NO5/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,10H,1H3
InChIKeyUUBFELFUKFJSRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Hydroxy-5-Nitrobenzoate: Properties and Supply


Methyl 2-hydroxy-5-nitrobenzoate (also known as Methyl 5-nitrosalicylate; CAS 17302-46-4) is a nitroaromatic ester of the salicylate class, with the molecular formula C8H7NO5 and a molecular weight of 197.14 g/mol . It features a phenolic hydroxyl group ortho to a methyl ester, and an electron-withdrawing nitro group at the 5-position (para to the hydroxyl) [1]. The compound is a crystalline solid with a melting point of 114-117°C . It is insoluble in water but soluble in common organic solvents such as chloroform, dichloromethane, and methanol . Commercial availability is well-established, with typical purities of ≥98% offered by major chemical suppliers for research and industrial use .

Methyl 2-Hydroxy-5-Nitrobenzoate: Why Analogs Cannot Substitute


The unique positioning of the nitro group at the 5-position (para to the hydroxyl) in Methyl 2-hydroxy-5-nitrobenzoate dictates its chemical and physical behavior in ways that are not replicated by its closest analogs, such as the 3-nitro isomer (Methyl 3-nitrosalicylate) or the non-esterified acid (5-Nitrosalicylic acid). This positional isomerism leads to quantifiable differences in synthesis regioselectivity, metal ion complexation affinity, and physicochemical properties like solubility [1]. Substituting with a generic 'nitrosalicylate' without specifying the 5-position risks a failed synthesis due to divergent reactivity, an invalid analytical result due to altered metal-binding constants, or a formulation failure due to different solubility profiles. The evidence below quantifies these critical differentiators, providing a scientific basis for procurement decisions [2].

Methyl 2-Hydroxy-5-Nitrobenzoate: Quantitative Evidence for Selection


Synthesis Regioselectivity: 5-Nitro vs. 3-Nitro Isomer

When synthesizing mononitrated methyl salicylates, the choice of nitrating agent dramatically affects the yield of the desired 5-nitro isomer (Methyl 2-hydroxy-5-nitrobenzoate) versus the 3-nitro isomer. Using copper(II) nitrate as a nitrating agent provides a significant regioselectivity advantage compared to nitrous acid, favoring the 5-nitro product. This translates to a higher yield and simpler purification for the target compound [1].

Organic Synthesis Process Chemistry Regioselective Nitration

Molybdenum(VI) Binding: Para- vs. Ortho-Nitro Isomer

In studies modeling humic acid interactions with molybdenum(VI), the position of the nitro group on a salicylic acid scaffold directly impacts metal-binding affinity. The 5-nitrosalicylic acid (para-nitro substitution, analogous to the target compound) shows more favorable complexation with molybdenum(VI) than the 3-nitrosalicylic acid (ortho-nitro substitution). This is attributed to steric hindrance from the ortho-nitro group, which disfavors complex formation [1].

Coordination Chemistry Analytical Chemistry Environmental Chemistry

Cr(III) Complex Stability: Nitro-Substituted vs. Salicylic Acid

The introduction of a nitro group onto the salicylic acid scaffold alters its ability to complex metal ions. A study on Chromium(III) complexation found that the stability of the formed complexes decreases when a nitro group is present, following the order: Salicylic Acid (SA) > 5-Sulphosalicylic Acid (5-SSA) > 5-Nitrosalicylic Acid (5-NSA) [1]. This demonstrates that the nitro group's electron-withdrawing effect quantifiably reduces the ligand's binding strength.

Bioinorganic Chemistry Speciation Analysis Coordination Chemistry

Solubility: Methyl Ester vs. Free Acid

A key differentiator for procurement is the compound's form. Methyl 2-hydroxy-5-nitrobenzoate (the ester) exhibits fundamentally different solubility from its parent acid, 5-Nitrosalicylic acid. The ester is soluble in organic solvents like chloroform, dichloromethane, and methanol, but insoluble in water . In contrast, the free acid is slightly soluble in water (1g/1475mL) . The ester also has a much lower melting point (114-117°C ) than the acid (228-230°C ), impacting handling and purification.

Formulation Science Analytical Method Development Process Chemistry

Methyl 2-Hydroxy-5-Nitrobenzoate: Key Applications


Regioselective Synthesis of 5-Substituted Salicylates

Based on the 5.4-fold regioselectivity advantage demonstrated in copper-catalyzed nitration [1], this compound is the optimal intermediate when a synthetic pathway requires a nitro group at the 5-position of a salicylate scaffold. This is common in the synthesis of herbicides and certain pharmaceutical precursors where the 5-nitro isomer has a unique biological or physicochemical profile distinct from the 3-nitro isomer. Procuring the pure 5-nitro isomer directly saves on costly and difficult separation steps.

Selective Metal Ion Sensors and Extractants

The evidence that the 5-nitro substitution (para to hydroxyl) enables stronger complexation with molybdenum(VI) compared to the 3-nitro isomer (ortho to hydroxyl) [2] positions this compound as a key building block for developing selective ligands. Researchers designing metal-organic frameworks (MOFs), sensors, or extractants for specific metals (e.g., Mo(VI) in environmental or industrial samples) would rationally select this isomer to achieve the desired binding affinity and selectivity, which cannot be replicated by its ortho-nitro analog.

Organic-Soluble Intermediate for Multi-Step Synthesis

The stark contrast in solubility between the methyl ester (soluble in chloroform, DCM, methanol) and the free acid (insoluble in water, slightly soluble in organic solvents) makes the ester the only practical choice for synthetic sequences performed in non-aqueous media . This is a fundamental requirement for a vast number of reactions, including esterifications, amide couplings, and organometallic reactions, ensuring smooth reaction progress and straightforward work-up and purification.

Calibrant for Metal Complexation with Nitro-Salicylates

The quantitative finding that Cr(III) complex stability decreases in the order SA > 5-SSA > 5-NSA [3] establishes the 5-nitro derivative as a valuable calibrant or reference compound in bioinorganic and speciation studies. Its known, weaker binding affinity allows researchers to benchmark the effects of electron-withdrawing groups on metal chelation, making it an essential tool for studying metalloproteins, drug-metal interactions, or the environmental fate of metal contaminants.

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